N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Studies have focused on the synthesis and reactivity of related furan and thiophene derivatives. Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which, through subsequent reactions, led to the development of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, indicating a method for creating structurally complex molecules from simpler furan derivatives (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anti-inflammatory Applications
The synthesis of structurally related furan, thiophene, and pyrrole carboxamides, such as N-(4,6-dimethylpyridin-2-yl)arylcarboxamides and arylthiocarboxamides, has demonstrated potential in acting as brain edema inhibitors and exhibiting anti-inflammatory properties, showcasing the compound's relevance in medical research for developing new treatments (Robert et al., 1995).
Antiviral Activities
Research by Yongshi et al. (2017) highlights the development of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. Their study demonstrated that the introduction of a 2,5-dimethyl-substituted heterocyclic moiety significantly enhances anti-influenza activity, indicating the compound's potential in antiviral therapies (Yongshi et al., 2017).
Structural and Chemical Properties
Further studies on the crystal structure of related compounds have provided insights into the chemical and physical properties of these molecules. For instance, Sharma et al. (2016) explored the crystal structure of a thiophene-based compound, offering valuable information on its stability and reactivity, which could inform the development of similar compounds for various applications (Sharma et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide are currently unknown. This compound is structurally related to benzothiazole derivatives, which have been associated with diverse biological activities . .
Mode of Action
Given its structural similarity to benzothiazole derivatives, it may interact with biological targets in a similar manner
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given its structural similarity to benzothiazole derivatives, it may have similar effects . .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(2)15(9-18-17(20)12-7-8-21-10-12)14-11-22-16-6-4-3-5-13(14)16/h3-8,10-11,15H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVVVYCIXGFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=COC=C1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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